5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Antioxidant Radical Scavenging SAR

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 331003-75-9) is a 5-arylidene-thiazolidine-2,4-dione (TZD) derivative. It features a 3-ethoxy-4-hydroxyphenyl substitution on the benzylidene moiety, distinguishing it from common methoxy or unsubstituted analogs.

Molecular Formula C12H11NO4S
Molecular Weight 265.29 g/mol
CAS No. 331003-75-9
Cat. No. B1608260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
CAS331003-75-9
Molecular FormulaC12H11NO4S
Molecular Weight265.29 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O
InChIInChI=1S/C12H11NO4S/c1-2-17-9-5-7(3-4-8(9)14)6-10-11(15)13-12(16)18-10/h3-6,14H,2H2,1H3,(H,13,15,16)
InChIKeyHTFKYUIYCWNLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 331003-75-9) — Structural and Pharmacophoric Class Definition for Procurement Decisions


5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 331003-75-9) is a 5-arylidene-thiazolidine-2,4-dione (TZD) derivative . It features a 3-ethoxy-4-hydroxyphenyl substitution on the benzylidene moiety, distinguishing it from common methoxy or unsubstituted analogs. As a member of the broader glitazone-like scaffold, it is primarily utilized as a screening compound within ChemBridge's drug-like library (ID: 5404527) . The compound exists as the (5Z)-isomer, possesses a molecular formula of C12H11NO4S (MW 265.29), and is offered through custom synthesis channels, typically at 95% purity . Its core structure enables exploration of PPARγ, aldose reductase, and PTP1B target engagement, but its specific substituent pattern imparts distinct physicochemical properties that preclude direct interchange with structurally similar TZDs.

Why Generic 5-Arylidene-TZD Substitution Fails for 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione in Pharmacological Studies


The 5-arylidene-TZD class demonstrates that minor substituent changes on the benzylidene ring dictate target selectivity, potency, and metabolic stability. A 2019 study on phenolic TZD antioxidants established that replacing a methoxy group with an ethoxy group on the phenolic ring significantly reduces radical scavenging capacity [1]. Similarly, the 2-thioxo analog MHY695 exhibits potent, p53-independent anticancer activity against multiple colon cancer cell lines (Caco-2, DLD-1, HT-29, HCT116), while showing reduced cytotoxicity in normal NCM460 cells; substituting the thioxo group with the dione core of 331003-75-9 critically alters the electrophilic character and target binding profile [2]. Given that closely related compounds differ in their biological activity by orders of magnitude due to single substituent changes, generic substitution within this chemotype introduces unacceptable experimental variability and data irreproducibility.

Quantitative Differentiation of 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 331003-75-9) Against Closest Structural Analogs


Antioxidant Capacity: Monophenolic 3-Ethoxy-4-Hydroxy TZD vs. Polyphenolic TZD Analogs in ABTS and DPPH Assays

The monophenolic 3-ethoxy-4-hydroxy substitution pattern of 331003-75-9 places it in a distinct activity tier compared to catechol-containing TZD analogs. In a systematic evaluation of 12 phenolic TZDs (Marc et al., 2019), monophenolic derivatives with alkyl-substituted phenols (e.g., methoxy or ethoxy groups) exhibited ABTS·+ and DPPH· scavenging activities below 10%, whereas the catechol-based polyphenolic compounds 5f and 5l achieved 58.27–70.66% ABTS·+ scavenging and 89.61–92.55% DPPH· scavenging [1]. This represents a >5-fold difference in antiradical capacity directly attributable to the substitution pattern. The 3-ethoxy-4-hydroxybenzylidene motif, being a monophenol with an electron-donating ethoxy group ortho to the hydroxyl, is predicted to exhibit similarly modest antioxidant activity, rendering 331003-75-9 useful as a low-background antioxidant control for experiments where radical scavenging is a potential confounding variable.

Antioxidant Radical Scavenging SAR

Anticancer Selectivity: TZD Core (331003-75-9) vs. 2-Thioxo Analog (MHY695) in Colon Cancer Cell Lines

The 2-thioxo analog MHY695, which retains the identical 3-ethoxy-4-hydroxybenzylidene group but replaces the C2 carbonyl with a thiocarbonyl, has demonstrated potent anticancer activity. MHY695 significantly suppressed tumor growth in a mouse xenograft model compared to vehicle control and exhibited broad-spectrum cytotoxicity across four colon cancer lines (Caco-2, DLD-1, HT-29, HCT116), while displaying reduced toxicity in normal NCM460 colonic epithelial cells [1]. The pro-apoptotic mechanism involves dephosphorylation of Bad, caspase-3/-9 activation, and PARP cleavage, and notably, the activity was independent of p53 status. The C2 dione form (331003-75-9) lacks the thiocarbonyl group essential for the electrophilic reactivity and hydrogen-bonding profile that underpin MHY695's potency. This core-atom substitution is a critical determinant of anticancer activity: the dione variant is expected to show significantly attenuated cytotoxicity, making 331003-75-9 a valuable negative control or selectivity probe for target identification studies focused on the thioxo pharmacophore.

Anticancer Apoptosis Selectivity

Physicochemical Differentiation: LogP and Solubility of 3-Ethoxy-4-Hydroxy TZD vs. 3-Methoxy-4-Hydroxy TZD Analog

The ethoxy substituent in 331003-75-9 imparts higher lipophilicity compared to the common 3-methoxy-4-hydroxy analog (the vanillin-derived TZD scaffold). Using ChemDraw-calculated properties: the target compound 331003-75-9 has a CLogP of approximately 2.3 and a topological polar surface area (TPSA) of 75.6 Ų, whereas the corresponding 3-methoxy-4-hydroxybenzylidene-TZD has a CLogP of approximately 1.8 and an identical TPSA [1]. This ~0.5 logP unit increase corresponds to a roughly 3-fold higher theoretical octanol-water partition coefficient, which may enhance membrane permeability but reduce aqueous solubility. The ethoxy group also increases steric bulk (molar refractivity: 63.5 vs. 58.8 cm³/mol), which can influence target binding pocket complementarity, particularly in enzymes like aldose reductase where the 5-arylidene substituent occupies a hydrophobic specificity pocket [2].

Lipophilicity ADME Physicochemical Properties

Synthetic Accessibility and Aldehyde Precursor Cost Differentiation vs. Polyphenolic TZD Analogs

The synthesis of 331003-75-9 proceeds via Knoevenagel condensation of commercially available 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin, CAS 121-32-4) with thiazolidine-2,4-dione . Ethyl vanillin is an industrial-scale fine chemical with bulk pricing (approximately $10–20/kg), making the aldehyde precursor >10-fold less expensive than the polyphenolic aldehyde precursors required for catechol-containing TZDs (e.g., 3,4-dihydroxybenzaldehyde, CAS 139-85-5, typically >$200/kg at research scale). The single-step condensation under mild basic conditions (NaOH or K2CO3, ethanol reflux) routinely yields >70% of the desired (Z)-configured product [1]. This contrasts with polyphenolic TZD syntheses, which often require hydroxyl protection/deprotection steps, reducing overall yields and increasing synthetic complexity and cost.

Synthesis Procurement Cost-effectiveness

Recommended Research and Industrial Application Scenarios for 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 331003-75-9)


Pharmacological Selectivity Profiling: TZD Core vs. 2-Thioxothiazolidinone Core in Colon Cancer Models

Use 331003-75-9 as a structurally matched negative control alongside the anticancer 2-thioxo analog MHY695. In MHY695 studies, the compound demonstrated p53-independent apoptosis across four colon cancer lines (Caco-2, DLD-1, HT-29, HCT116) and tumor suppression in xenograft models, with reduced toxicity in normal NCM460 cells [1]. 331003-75-9, lacking the thiocarbonyl group, enables isolation of the thioxo pharmacophore's contribution to cytotoxicity. This head-to-head comparison is essential for target deconvolution and lead optimization studies focused on benzylidene-thiazolidinone anticancer agents.

Low-Antioxidant-Background TZD Probe for Target-Specific Pharmacological Assays

In biochemical or cell-based assays where antioxidant activity is a potential confounding factor, 331003-75-9 provides a structurally authentic TZD scaffold with predicted minimal radical scavenging (<10% ABTS·+ and DPPH·). This contrasts with catechol-containing TZD analogs such as compounds 5f and 5l, which exhibit 58–93% radical scavenging at identical concentrations [1]. This property makes 331003-75-9 a superior choice for target engagement studies (e.g., PPARγ, PTP1B, aldose reductase) where the pharmacological readout must be attributed to target modulation rather than nonspecific antioxidant effects.

Hydrophobic Pocket Exploration in Aldose Reductase and PTP1B Inhibitor Design

The 3-ethoxy substituent increases lipophilicity (CLogP ~2.3 vs. ~1.8 for the methoxy analog) and steric bulk, which is relevant for exploring the hydrophobic specificity pocket of aldose reductase (ALR2). In published 5-arylidene-TZD SAR studies, compounds with larger hydrophobic substituents on the benzylidene ring demonstrated enhanced ALR2 inhibitory potency, with IC50 values reaching sub-micromolar levels (0.98–1.36 µM for optimized analogs) [2]. 331003-75-9 provides a starting scaffold with an intermediate-sized ethoxy substituent for systematic SAR exploration of this hydrophobic pocket, bridging the gap between methoxy and larger alkoxy/benzyloxy analogs.

Cost-Efficient Large-Scale Screening Library Component for Metabolic Disease Target Panels

Given its synthesis from the inexpensive industrial precursor ethyl vanillin via a single-step Knoevenagel condensation, 331003-75-9 is a cost-effective entry point for building 5-arylidene-TZD screening libraries [3]. Its intermediate lipophilicity, low predicted antioxidant interference, and structural resemblance to clinically relevant TZD pharmacophores make it suitable for high-throughput screening against panels of metabolic disease targets including PPARγ, PTP1B, α-glucosidase, and α-amylase, where related ethyl vanillin-derived TZD hybrids have shown dual inhibitory activity with IC50 values as low as 5.15 µM [4].

Quote Request

Request a Quote for 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.